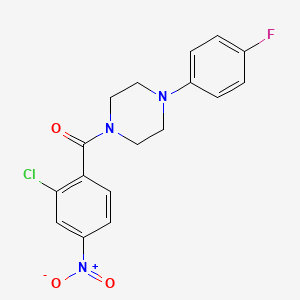
1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine
Descripción general
Descripción
1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine, also known as CNB-001, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective effects in a variety of preclinical models of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is thought to act through multiple pathways. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive and motor function.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects in preclinical models. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to modulate the activity of neurotransmitters, which can improve cognitive and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is also stable and has a long half-life, which makes it suitable for use in preclinical studies. However, one limitation of 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is its low solubility, which can make it difficult to administer in certain formulations.
Direcciones Futuras
For research include exploring its potential applications in traumatic brain injury and other neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical models, 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has also been shown to improve cognitive function and motor deficits in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-16-11-14(22(24)25)5-6-15(16)17(23)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRPSANMOQSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





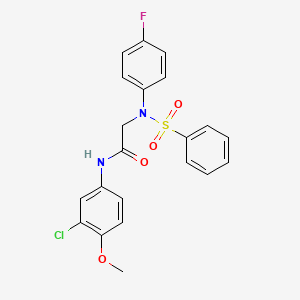
![2-[(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B3569233.png)

![methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3569241.png)

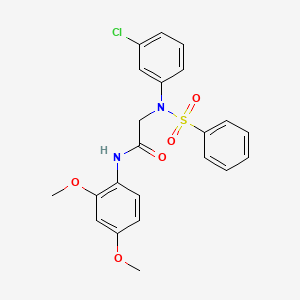
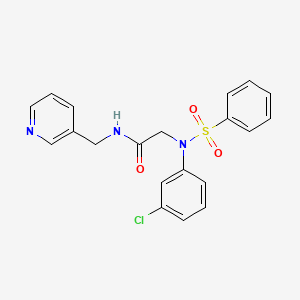


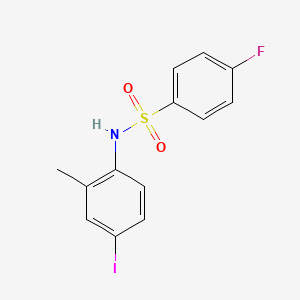
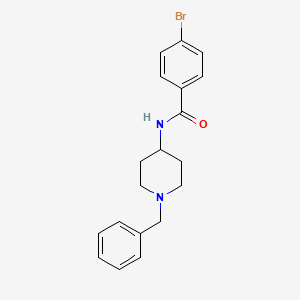
![5-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3569294.png)